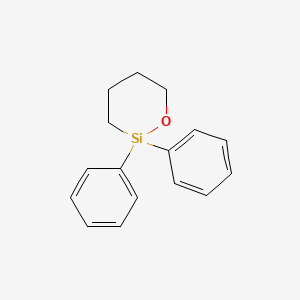

2,2-Diphenyl-1-oxa-2-silacyclohexane

Description

Foundational Principles of Organosilicon Chemistry

The chemistry of organosilicon compounds is fundamentally shaped by the unique characteristics of the silicon atom. Positioned just below carbon in Group 14 of the periodic table, silicon shares some similarities with carbon but also possesses key differences that dictate its chemical behavior.

The silicon-carbon (Si-C) bond is longer and weaker than a typical carbon-carbon (C-C) bond. thieme-connect.de Conversely, silicon forms significantly stronger bonds with electronegative elements like oxygen (Si-O) and fluorine (Si-F) than carbon does. nih.gov This high affinity for oxygen is a defining feature of silicon chemistry. nih.gov The Si-C bond is also polarized towards the more electronegative carbon atom. thieme-connect.de

Unlike carbon, silicon has a lower tendency to form double or triple bonds with itself or other elements. thieme-connect.deuobasrah.edu.iq However, silicon can expand its coordination number beyond four, a phenomenon less common for carbon. This ability to form hypervalent species influences the reactivity and reaction mechanisms of organosilicon compounds. nih.gov

The synthesis of organosilicon compounds often involves methods like the Rochow process, which is the direct industrial synthesis of methylchlorosilanes, or laboratory-scale preparations using Grignard or organolithium reagents with silicon halides. uobasrah.edu.iqrsc.org

The Significance of Silacyclic Systems in Chemical Research

Silacyclic systems, which are cyclic compounds containing one or more silicon atoms in the ring, are of particular interest to researchers. The incorporation of a silicon atom into a carbocyclic framework can lead to unique biological activities and physicochemical properties. nih.gov This has made them promising candidates in the pharmaceutical and materials science industries. nih.gov

The replacement of a carbon atom with a silicon atom in a cyclic structure can alter the ring's conformation and reactivity. uobasrah.edu.iq For instance, the conformational properties of silacyclohexanes can be remarkably different from those of their cyclohexane (B81311) analogs. uobasrah.edu.iq

The development of efficient methods for the synthesis of silacycles is an active area of research. nih.gov These methods are crucial for accessing a diverse range of these compounds for further study and application. The unique properties of silacyclic compounds have led to their use in various applications, including as building blocks for polymers, as intermediates in organic synthesis, and as core structures in pharmacologically active molecules. dtu.dk

Positioning 2,2-Diphenyl-1-oxa-2-silacyclohexane within Six-Membered Silicon Heterocycles

This compound is a member of the class of six-membered silicon heterocycles. These are cyclic compounds containing a ring of six atoms, where at least one is a silicon atom and at least one is a different heteroatom, in this case, oxygen. The properties and reactivity of these heterocycles are influenced by the nature of the atoms in the ring and the substituents attached to them.

The synthesis of 1-oxa-2-silacyclohexanes, including the 2,2-diphenyl derivative, can be achieved through magnesium halide-catalyzed reactions of dichlorosilanes with magnesium metal in tetrahydrofuran. researchgate.net This method provides a route to this class of compounds.

While specific physicochemical and spectroscopic data for this compound are not extensively reported in publicly available literature, its structural features suggest certain chemical behaviors. The presence of the two phenyl groups on the silicon atom provides steric bulk, which can influence the reactivity of the silicon center. The Si-O bond within the ring is a key functional group that can participate in reactions such as ring-opening polymerization. A patent has described the use of 1-oxa-2-silacycloalkanes, including this compound, as functionalization reagents for polymers. google.com

The study of six-membered silicon heterocycles is an active area of research, with investigations into their conformational analysis and potential applications in materials science and as fluorescent materials.

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₈OSi |

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

CAS No. |

17933-86-7 |

|---|---|

Molecular Formula |

C16H18OSi |

Molecular Weight |

254.40 g/mol |

IUPAC Name |

2,2-diphenyloxasilinane |

InChI |

InChI=1S/C16H18OSi/c1-3-9-15(10-4-1)18(14-8-7-13-17-18)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |

InChI Key |

OORVZQLIPPWMSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[Si](OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diphenyl 1 Oxa 2 Silacyclohexane

Established Synthetic Pathways to Oxasilacyclohexanes

Established routes to 1-oxa-2-silacyclohexanes, including the 2,2-diphenyl substituted variant, primarily rely on cyclization reactions that form the core heterocyclic ring in a single, efficient step. These methods often involve the use of readily available silicon-containing precursors and di-oxygenated compounds.

Cyclization Strategies Employing Silane (B1218182) Precursors and Dioxygenated Compounds

A key strategy for the synthesis of oxasilacyclohexanes is the intramolecular hydrosilylation of unsaturated alcohols. This method involves the reaction of a molecule containing both a hydrosilane (Si-H) group and a hydroxyl group, typically separated by a suitable carbon chain. The reaction proceeds via an intramolecular addition of the Si-H bond across the carbon-carbon double bond of the unsaturated alcohol, leading to the formation of the cyclic ether.

The synthesis can also be achieved through the reaction of a diol with a dichlorosilane. For instance, the reaction of 1,4-butanediol (B3395766) with dichlorodiphenylsilane (B42835) in the presence of a base would yield 2,2-Diphenyl-1-oxa-2-silacyclohexane. This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the diol displace the chloride ions on the silicon atom.

Another established method is the intramolecular cyclization of diols via mesylation, which can be adapted for the synthesis of oxasilacyclohexanes. In this approach, a diol is selectively mesylated at one hydroxyl group, converting it into a good leaving group. The other hydroxyl group then acts as an internal nucleophile, attacking the carbon bearing the mesylate and displacing it to form the cyclic ether. researchgate.net While this method is more commonly used for the synthesis of simple ethers, it can be conceptually applied to precursors that would lead to the formation of the 1-oxa-2-silacyclohexane ring system.

A notable advancement in this area is the use of non-metal catalysts, such as B(C6F5)3, to promote the regio- and stereoselective cyclization of unsaturated alkoxysilanes. This approach allows for the formation of oxasilinanes and oxasilepanes with high diastereoselectivity. nih.gov The reaction can proceed as a tandem silylation and hydrosilylation of alkenols, providing a direct route to the cyclic products. nih.gov

Table 1: Comparison of Cyclization Strategies

| Synthetic Method | Precursors | Key Transformation | Catalyst/Reagent |

|---|---|---|---|

| Intramolecular Hydrosilylation | Unsaturated Alcohols with Hydrosilane moiety | Intramolecular Si-H addition | Transition Metal Catalysts |

| Diol and Dichlorosilane Reaction | Diols (e.g., 1,4-butanediol) and Dichlorosilanes (e.g., Dichlorodiphenylsilane) | Nucleophilic Substitution | Base |

| Intramolecular Cyclization via Mesylation | Diols | Nucleophilic Displacement of Mesylate | Mesyl Chloride, Base |

| Catalytic Cyclization of Unsaturated Alkoxysilanes | Unsaturated Alkoxysilanes | Regio- and stereoselective cyclization | B(C6F5)3 |

Magnesium Halide-Catalyzed Syntheses of 1-Oxa-2-silacyclohexanes

While direct magnesium halide-catalyzed syntheses specifically for this compound are not extensively documented, the use of magnesium halides as catalysts or additives in related organic transformations provides insight into their potential role. Magnesium iodide (MgI2), for instance, has been shown to be an effective additive in the iridium-catalyzed addition of silylacetylenes to imines, significantly improving reaction rates and yields. organic-chemistry.org This suggests that MgI2 can act as a Lewis acid to activate substrates and facilitate nucleophilic attack.

In the context of oxasilacyclohexane synthesis, a plausible mechanism could involve the activation of a silicon precursor, such as a chlorosilane, by a magnesium halide. This would increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by a diol. The magnesium ion could also coordinate with the diol, increasing the nucleophilicity of the hydroxyl groups.

Furthermore, magnesium iodide has been employed as a catalyst in the synthesis of 2-substituted quinazolines under aerobic photooxidation conditions. rsc.orgrsc.org This highlights its utility in facilitating cyclization reactions under mild conditions. Although the substrate and reaction type are different, the catalytic activity of MgI2 in promoting the formation of heterocyclic rings is a relevant consideration for its potential application in the synthesis of 1-oxa-2-silacyclohexanes.

Advanced and Contemporary Synthetic Approaches to this compound

More recent synthetic strategies have focused on the development of highly efficient and selective methods for the construction of the 1-oxa-2-silacyclohexane ring system. These approaches often employ modern catalytic systems and novel reaction pathways.

Exploration of Ring-Closing Metathesis in Silacyclic Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including silicon-containing heterocycles. rsc.org This reaction involves the intramolecular rearrangement of a diene or enyne in the presence of a transition metal catalyst, typically based on ruthenium or molybdenum, to form a cyclic olefin and a small volatile olefin like ethylene.

For the synthesis of this compound, a suitable precursor would be an unsaturated silyl (B83357) ether containing two terminal double bonds. The RCM of such a substrate would lead to the formation of an unsaturated six-membered cyclic silyl ether, which could then be hydrogenated to yield the target saturated compound. The efficiency of the RCM reaction is often dependent on the choice of catalyst and reaction conditions. For example, the synthesis of medium-ring silyl ethers via RCM has been investigated, with observations of double bond isomerization when using second-generation Grubbs and Hoveyda-Grubbs catalysts. wwu.edu

A sequential RCM and intramolecular cross-coupling strategy has been developed for the synthesis of polyunsaturated macrolactones, which involves the formation of an unsaturated siloxane ring as a key step. nih.gov This demonstrates the versatility of RCM in constructing complex cyclic molecules containing silicon and oxygen. Furthermore, a sequential RCM/silicon-assisted cross-coupling protocol has been developed for the synthesis of medium-ring oxasilacycles from diallylsilanes. researchgate.net

Table 2: Catalysts for Ring-Closing Metathesis in Silacyclic Synthesis

| Catalyst | Precursor Type | Product Type | Reference |

|---|---|---|---|

| Grubbs First-Generation Catalyst | Diallylsilanes | Seven-membered ring silacycle | researchgate.net |

| Schrock Molybdenum Carbene Complex | Alkenylsilyl ethers | Alkenylsiloxanes | nih.gov |

| Grubbs Second-Generation Catalyst | Unsaturated silyl ethers | Eight-membered ring silyl ethers (with isomerization) | wwu.edu |

| Hoveyda-Grubbs Catalyst | Unsaturated silyl ethers | Eight-membered ring silyl ethers (with isomerization) | wwu.edu |

Catalytic Dehydrogenation for the Formation of Cyclic Siloxanes

Catalytic dehydrogenation, or dehydrogenative coupling, is a powerful method for forming bonds with the concomitant release of hydrogen gas. This approach has been applied to the synthesis of Si-Si bonds in polysilanes and Si-O bonds in siloxanes. wikipedia.orgwikiwand.com The dehydrogenative coupling of silanols with hydrosilanes, catalyzed by iron complexes, provides a selective route to hydrosiloxanes. rsc.org

A particularly relevant example is the dehydrogenative self-coupling of diphenylsilane (B1312307) in the presence of an N-heterocyclic carbene (NHC) copper catalyst. This reaction, carried out open to air at room temperature, quantitatively yields octaphenylcyclotetra(siloxane). nih.gov While this produces a larger cyclic siloxane, the underlying principle of forming Si-O-Si linkages through dehydrogenative coupling is applicable. The reaction is thought to proceed through the formation of diphenylsilanediol, which then undergoes self-coupling. nih.gov

For the synthesis of this compound, a potential strategy would be the intramolecular dehydrogenative coupling of a precursor containing both a silane (Si-H) and a hydroxyl (O-H) group. Alternatively, the intermolecular dehydrogenative coupling of a diol with a dihydrosilane in the presence of a suitable catalyst could also be envisioned. Wilkinson's catalyst has been shown to catalyze the dehydrogenative coupling of secondary silanes. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2,2 Diphenyl 1 Oxa 2 Silacyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the characterization of organic and organosilicon compounds, offering unparalleled insight into the connectivity and chemical environment of atoms. For 2,2-Diphenyl-1-oxa-2-silacyclohexane, a combination of ¹H, ¹³C, and ²⁹Si NMR studies is essential for a complete structural assignment.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. In this compound, distinct signals are expected for the aromatic protons of the two phenyl groups and the aliphatic protons of the oxasilacyclohexane ring.

The protons on the phenyl groups are expected to appear in the downfield region of the spectrum, typically between 7.2 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. The complexity of this region will depend on the specific magnetic environments of the ortho, meta, and para protons.

The aliphatic protons on the oxasilacyclohexane ring will resonate at higher fields (further upfield). The protons on the carbon adjacent to the oxygen atom (C6) are expected to be the most deshielded of the aliphatic protons, likely appearing in the range of 3.8-4.2 ppm. The protons on the other methylene (B1212753) groups (C4 and C5) would appear further upfield, typically in the 1.6-2.0 ppm range. The protons on the carbon adjacent to the silicon atom (C3) are also expected in this region. The coupling patterns (multiplicity) of these signals would provide valuable information about the connectivity of the protons in the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical data table based on analogous compounds, as specific experimental data for this compound is not readily available in the cited literature.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet |

| -O-CH₂- (H6) | 3.8 - 4.2 | Triplet |

| -CH₂-CH₂-CH₂- (H4, H5) | 1.6 - 2.0 | Multiplet |

| -Si-CH₂- (H3) | 1.6 - 2.0 | Multiplet |

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, distinct signals are anticipated for the aromatic carbons and the aliphatic carbons of the heterocyclic ring.

The aromatic carbons of the phenyl groups will resonate in the downfield region, typically between 125 and 140 ppm. The carbon atom directly attached to the silicon (ipso-carbon) will have a distinct chemical shift.

The aliphatic carbons will appear in the upfield region of the spectrum. The carbon atom bonded to the oxygen (C6) is expected to be the most deshielded of the aliphatic carbons, with a chemical shift likely in the range of 60-70 ppm. The remaining methylene carbons (C3, C4, and C5) will resonate at higher fields, typically between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a hypothetical data table based on analogous compounds, as specific experimental data for this compound is not readily available in the cited literature.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| -O-C- (C6) | 60 - 70 |

| -C-C-C- (C4, C5) | 20 - 40 |

| -Si-C- (C3) | 20 - 40 |

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon nucleus. The chemical shift of the silicon atom in this compound will be influenced by the presence of the two phenyl groups and the oxygen atom within the six-membered ring. For silacyclohexanes, the ²⁹Si NMR chemical shifts can be sensitive to the conformation of the ring. nih.gov In analogous cyclic silanes, the silicon nucleus is expected to resonate in a characteristic region. For a silicon atom bonded to two carbon atoms, an oxygen atom, and another carbon within a ring, a chemical shift in the range of -5 to -25 ppm relative to tetramethylsilane (B1202638) (TMS) can be anticipated. Low-temperature ²⁹Si NMR could potentially be used to study the conformational dynamics of the ring. nih.gov

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound (Note: This is a hypothetical data table based on analogous compounds, as specific experimental data for this compound is not readily available in the cited literature.)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ²⁹Si | -5 to -25 |

Vibrational Spectroscopy: Infrared (IR) Analysis for Bond Characterization

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present.

Key expected vibrational modes include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹, typically around 3050-3070 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Si-O-C stretching: A strong and characteristic band, likely in the 1000-1100 cm⁻¹ region, indicative of the siloxane linkage within the ring.

Si-Phenyl stretching: Bands in the fingerprint region, which can help confirm the presence of the silicon-phenyl bond.

CH₂ bending (scissoring): A band around 1450 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound (Note: This is a hypothetical data table based on general IR correlation tables, as specific experimental data for this compound is not readily available in the cited literature.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Si-O-C Stretch | 1000 - 1100 | Strong |

| CH₂ Bend | ~1450 | Medium |

X-ray Crystallography for Precise Solid-State Structure Determination

It is expected that the six-membered oxasilacyclohexane ring would adopt a distorted chair conformation to minimize steric strain. The silicon atom, being larger than carbon, and the Si-O and Si-C bonds being longer than C-C and C-O bonds, will lead to a puckering of the ring that is different from that of cyclohexane (B81311). nih.gov The two bulky phenyl groups on the silicon atom would likely orient themselves to minimize steric hindrance, which could influence the preferred conformation of the entire molecule. The Si-C(phenyl) bond lengths would be in the range of 1.85-1.90 Å, and the Si-O bond length would be around 1.65 Å. The C-Si-C bond angle between the two phenyl groups would be expected to be slightly less than the ideal tetrahedral angle due to steric repulsion.

Conformational Analysis of this compound and Analogous Silaheterocycles

The conformational behavior of silacyclohexanes can differ significantly from their carbon analogues. nih.gov In cyclohexane, substituents generally prefer an equatorial position to avoid 1,3-diaxial interactions. However, in silacyclohexanes, the longer Si-C and Si-O bonds and the smaller bond angles around the silicon atom alter the ring geometry and the nature of non-bonded interactions. nih.gov

For this compound, the six-membered ring is expected to exist predominantly in a chair or a twist-boat conformation. The large steric bulk of the two phenyl groups on the silicon atom will play a dominant role in determining the conformational preferences. The ring is likely to be more flattened at the silicon end compared to the carbon end. nih.gov The barrier to ring inversion is also expected to be different from that of cyclohexane. The presence of the oxygen atom in the ring introduces further geometric constraints and potential stereoelectronic effects that could influence the conformational equilibrium. Theoretical calculations and low-temperature NMR studies on analogous systems have been instrumental in understanding these conformational preferences in silaheterocycles. nih.gov

Investigation of Preferred Ring Conformations

The six-membered ring of this compound, like its carbocyclic analogue cyclohexane, is expected to adopt a chair conformation to minimize angular and torsional strain. However, the presence of the Si-O bond and the bulky gem-diphenyl substitution on the silicon atom introduces significant deviations from an ideal chair geometry. The longer Si-C and Si-O bonds compared to C-C and C-O bonds lead to a puckering of the ring. nih.gov

In the absence of direct experimental data for this compound, insights can be drawn from studies on related 1-phenyl-1-silacyclohexanes. Low-temperature 13C NMR studies on 1-methyl-1-phenyl-1-silacyclohexane have shown a preference for the conformer with the phenyl group in the equatorial position. researchgate.net This preference, however, is less pronounced than in the carbon analogue, 1-methyl-1-phenylcyclohexane. researchgate.net

| Compound | Predominant Conformer | Methodology |

|---|---|---|

| 1-Phenyl-1-silacyclohexane | Equatorial Phenyl (78%) | Low-Temperature 13C NMR |

| 1-Methyl-1-phenyl-1-silacyclohexane | Equatorial Phenyl (63%) | Low-Temperature 13C NMR |

| Phenylcyclohexane | Equatorial Phenyl (~100%) | NMR Spectroscopy |

Stereoelectronic and Steric Influences on Conformational Equilibrium

The conformational equilibrium of this compound is governed by a balance of stereoelectronic and steric interactions, which differ significantly from those in all-carbon cyclohexane systems.

Stereoelectronic Effects: The presence of the oxygen atom introduces the possibility of an anomeric effect, a stabilizing interaction between the lone pair of electrons on the oxygen and the antibonding orbital (σ*) of the adjacent Si-C bond. This effect is highly dependent on the dihedral angle and could influence the ring's puckering and the preferred orientation of the substituents on the silicon atom. In related systems like 1-fluoro-1-silacyclohexane, stereoelectronic effects have been shown to play a decisive role in determining conformational preferences. researchgate.net

The interplay of these effects is complex. While steric hindrance from the two phenyl groups is substantial, the electronic interactions involving the silicon and oxygen atoms play a crucial role in modulating the final geometry.

Application of Advanced Experimental Techniques for Conformational Studies

To definitively determine the conformational preferences and the dynamics of ring inversion in this compound, several advanced experimental techniques would be indispensable.

Low-Temperature NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, is a powerful tool for studying conformational equilibria. researchgate.net By cooling the sample, the rate of ring inversion can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons (and carbons) of the individual conformers. The relative intensities of these signals can be used to determine the equilibrium constant and the free energy difference between the conformers. For silacyclohexanes, 29Si NMR can also provide valuable information. nih.gov

Gas Electron Diffraction (GED): GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state or in solution. nih.gov By comparing the experimental scattering data with theoretical models of different conformers, it is possible to determine the geometry and relative abundance of each conformer at a given temperature. This technique has been successfully applied to other silacyclohexane (B14727737) derivatives to elucidate their conformational properties.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Low-Temperature NMR (1H, 13C, 29Si) | Conformer populations, thermodynamic parameters (ΔG, ΔH, ΔS), and energy barriers to ring inversion. | Would allow for the quantification of the conformational equilibrium between different chair and potentially twist-boat forms. |

| Gas Electron Diffraction (GED) | Precise bond lengths, bond angles, and dihedral angles in the gas phase; conformer ratios. | Provides the intrinsic conformational preferences of the isolated molecule, free from solvent effects. |

| X-ray Crystallography | Solid-state conformation and intermolecular packing forces. | Would provide a definitive structure in the solid state, which can be compared with gas-phase and solution-phase data. |

While a complete experimental picture for this compound is yet to be fully elucidated in the scientific literature, the principles derived from closely related silacyclohexanes provide a strong framework for understanding its conformational behavior. The combination of steric bulk from the diphenyl groups and the unique stereoelectronic environment created by the Si-O moiety makes this molecule a compelling subject for future detailed conformational analysis using the advanced techniques outlined above.

Mechanistic Investigations into the Reactivity of 2,2 Diphenyl 1 Oxa 2 Silacyclohexane

Nucleophilic Activation and Substitution Mechanisms at the Silicon Center

The silicon atom in 2,2-Diphenyl-1-oxa-2-silacyclohexane serves as an electrophilic center, making it a target for nucleophilic reagents. The mechanisms of these reactions typically involve the formation of a pentacoordinate silicon intermediate, which then proceeds through various pathways depending on the nature of the nucleophile and the reaction conditions.

The reactivity of the silicon atom in this compound is governed by several factors:

Electrophilicity: The silicon atom is bonded to an oxygen atom and two phenyl groups. The high electronegativity of oxygen polarizes the Si-O bond, inducing a partial positive charge (δ+) on the silicon atom and enhancing its electrophilicity.

Steric Hindrance: The two bulky phenyl groups attached to the silicon atom create significant steric hindrance. This can impede the approach of nucleophiles, potentially slowing down reaction rates compared to less substituted siloxanes.

Ring Strain: Six-membered rings like oxasilacyclohexane possess a degree of ring strain, although less than smaller rings such as cyclotrisiloxanes. This strain makes the Si-O bond within the ring susceptible to cleavage upon nucleophilic attack, as this process can relieve the strain.

Nucleophilic attack at the silicon center of this compound can initiate ring-opening or substitution reactions. The general mechanism involves the addition of the nucleophile to the silicon atom, forming a trigonal bipyramidal pentacoordinate intermediate. The fate of this intermediate determines the final product.

Alkoxides (RO⁻): Alkoxides are strong nucleophiles that readily attack the silicon center. This attack leads to the cleavage of the endocyclic Si-O bond, resulting in a ring-opened product. This process is a key step in the initiation of anionic ring-opening polymerization.

Amines (R₂NH): Amines can also act as nucleophiles, though they are generally less reactive than alkoxides. The reaction may require elevated temperatures or catalysis to proceed efficiently, leading to ring-opened aminosiloxane derivatives.

Grignard Reagents (RMgX): Grignard reagents are potent carbon-based nucleophiles capable of attacking the silicon center. gelest.com While Si-O bonds are generally stable, they can be cleaved by reactive organometallic reagents. gelest.com The reaction of a Grignard reagent with the siloxane can lead to the substitution of the oxygen functionality and the formation of a new silicon-carbon bond, effectively opening the ring to yield a linear silane (B1218182) with a terminal alcohol group after hydrolysis. gelest.comresearchgate.net

The following table outlines the plausible reaction pathways for these nucleophiles with this compound.

| Nucleophile | Reagent Example | Plausible Reaction Pathway | Product Type (after workup) |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Nucleophilic attack on Si, cleavage of the endocyclic Si-O bond. | Methoxy-terminated linear siloxane |

| Amine | Diethylamine ((C₂H₅)₂NH) | Nucleophilic attack on Si, cleavage of the endocyclic Si-O bond. | Amino-terminated linear siloxane |

| Grignard Reagent | Ethylmagnesium bromide (C₂H₅MgBr) | Nucleophilic attack on Si, cleavage of the endocyclic Si-O bond, formation of a new Si-C bond. | Linear silane with terminal hydroxyl |

Ring-Opening Polymerization (ROP) of Oxasilacyclohexanes

Ring-opening polymerization (ROP) is a primary method for synthesizing high-molecular-weight polysiloxanes from cyclic monomers. mdpi.com For this compound, ROP offers a direct route to polydiphenylsiloxanes, which are materials noted for their high thermal stability. noaa.gov

Anionic ring-opening polymerization (AROP) is a common and effective method for polymerizing cyclosiloxanes. mdpi.com The process is typically initiated by strong bases, with alkali metal hydroxides being widely used.

Potassium Hydroxide (B78521) (KOH): KOH is a classic and efficient catalyst for the ROP of cyclosiloxanes. researchgate.netresearchgate.net The initiation mechanism involves the nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic silicon atom of the monomer. This attack cleaves the Si-O bond in the ring, generating a linear silanolate species. This newly formed silanolate anion is the active propagating center that subsequently attacks another monomer molecule, continuing the chain growth process. researchgate.net

Other Catalysts: Besides KOH, other strong bases such as tetramethylammonium (B1211777) hydroxide and lithium alkyls can also initiate the polymerization. researchgate.netresearchgate.net The choice of catalyst and counter-ion can influence the polymerization kinetics and the properties of the resulting polymer. For instance, lithium-based initiators are known to reduce side reactions. mdpi.com

The kinetics of AROP of cyclosiloxanes are typically first-order with respect to both the monomer and the initiator concentrations. researchgate.net Several factors significantly influence the rate of polymerization and the final polymer structure:

Ring Strain: Ring strain is a primary driving force for ROP. Highly strained monomers, such as the three-membered hexamethylcyclotrisiloxane (B157284) (D₃), polymerize orders of magnitude faster than less strained monomers like the four-membered octamethylcyclotetrasiloxane (B44751) (D₄). gelest.comresearchgate.net The six-membered this compound possesses moderate strain, which influences its polymerizability.

Back-Biting Reactions: A critical challenge in the polymerization of diphenylcyclosiloxanes is the high tendency of the growing polymer chain to undergo intramolecular cyclization, known as a "back-biting" reaction. mdpi.com This process leads to the formation of thermodynamically stable cyclic oligomers, particularly the tetramer (octaphenylcyclotetrasiloxane), at the expense of high-molecular-weight linear polymer chains. This competing depolymerization reaction means that achieving high conversion to linear polydiphenylsiloxane is exceptionally difficult. mdpi.com

Steric Effects: The bulky phenyl groups on the silicon atom sterically hinder the approach of the propagating chain end to the monomer, which can decrease the rate of polymerization compared to less substituted cyclosiloxanes.

The table below compares the general reactivity of different cyclosiloxane monomers in AROP.

| Monomer | Ring Size | Relative Ring Strain | General Polymerization Rate | Tendency for Back-Biting |

| Hexamethylcyclotrisiloxane (D₃) | 3 Si-O units | High | Very Fast | Low (kinetically controlled) |

| Octamethylcyclotetrasiloxane (D₄) | 4 Si-O units | Low | Moderate | High (equilibrium controlled) |

| This compound | 1 Si-O unit (in 6-membered ring) | Moderate | Slow to Moderate | Very High |

The ROP of this compound is a synthetic strategy aimed at producing polydiphenylsiloxane, a polymer in which each silicon atom in the backbone is substituted with two phenyl groups. This structure imparts unique properties to the material, including exceptional thermal and radiation resistance. mdpi.com

However, as previously noted, the synthesis of high-molecular-weight linear polydiphenylsiloxane via ROP is severely hampered by the thermodynamic preference for the formation of stable cyclic oligomers. mdpi.com The polymerization and depolymerization processes often proceed at comparable rates, establishing an equilibrium that strongly favors low-molecular-weight cyclic products over the desired linear polymer. mdpi.com Consequently, while the monomer provides the ideal repeating unit for a tailored phenyl-rich polysiloxane, overcoming the thermodynamic barrier to achieve high polymer yields remains a significant synthetic challenge in organosilicon chemistry.

Radical Reaction Chemistry and Rearrangements Involving Oxasilacyclohexyl Radicals

The presence of a silicon atom within a cyclic framework like that of this compound introduces unique electronic and steric properties that significantly influence the course of radical reactions. The oxasilacyclohexyl moiety can act as a versatile scaffold in directing intramolecular reactions and controlling stereochemistry.

The concept of using silicon-containing tethers is a powerful strategy in organic synthesis to facilitate intramolecular reactions, including radical cyclizations. wikipedia.org In this approach, the silicon atom acts as a temporary linker to hold two reacting partners in close proximity, effectively converting an intermolecular process into an intramolecular one. This strategy enhances reaction rates and selectivity. The this compound structure itself can be viewed as a foundational tether. By functionalizing the ring or a substituent, the oxasilacyclohexyl group can serve as a rigid scaffold to direct the cyclization of a pendant radical onto an acceptor group.

For an efficient radical cyclization to occur, three primary conditions must be satisfied:

A method must be available to selectively generate a radical on the substrate. wikipedia.org

The intramolecular radical cyclization step must be kinetically more favorable than the intermolecular trapping of the initial radical. wikipedia.org

All reaction steps must proceed faster than any potential side reactions, such as radical recombination. wikipedia.org

The oxasilacyclohexane framework provides a conformational bias that can pre-organize the transition state for cyclization, leading to the formation of five- and six-membered rings, which are the most common products of such reactions. wikipedia.org

Ring-enlargement reactions offer a pathway to synthesize larger cyclic systems from smaller, more readily available ones. While thermal and non-catalyzed ring expansions of silacycles are known, such as the thermal conversion of 2-ethoxycarbonyl-1-silacyclobutanes into 6-ethoxy-1-oxa-2-silacyclohex-5-enes, radical-induced processes represent another important class of these transformations. rsc.org Ring-enlargement can provide a rapid route to forming six-membered rings and larger polycyclic aromatic hydrocarbons. rsc.org

Achieving stereocontrol in radical reactions is a significant challenge due to the typically planar or rapidly inverting nature of radical intermediates. youtube.com However, incorporating the radical into a cyclic system or using a tether, such as the oxasilacyclohexane backbone, can impart significant stereochemical control. The rigid conformation of the ring can create a biased environment, forcing the radical reaction to proceed through a lower-energy transition state that leads to a specific stereoisomer. rsc.org

Substrates with existing stereocenters between the initial radical and the reacting multiple bond often exhibit high levels of stereoselectivity. wikipedia.org In the case of a substituted this compound derivative, the chiral environment established by the ring and its substituents can effectively guide the trajectory of a radical cyclization. The use of chiral Lewis acids can also mediate radical reactions to achieve good enantio- and diastereoselectivities by coordinating to a part of the molecule and shielding one face from attack. nih.govrsc.org This strategy, when applied to a system containing an oxasilacyclohexane scaffold, could provide a powerful method for asymmetric synthesis.

Catalyzed Hydroboration Reactions of Silacyclohexanes

Hydroboration is a fundamental reaction in organic synthesis for the anti-Markovnikov hydration or amination of alkenes. The use of earth-abundant metal catalysts, such as magnesium, has gained attention as a sustainable alternative to precious metal catalysts. rsc.org

Simple, commercially available magnesium halides have been shown to be highly efficient catalysts for the hydroboration of various unsaturated substrates. researchgate.net The mechanism of magnesium-catalyzed hydroboration is believed to proceed through several key steps. While multiple pathways may be operative depending on the specific catalyst and substrate, a plausible mechanism involves the formation of a magnesium hydride species as the active catalyst.

The catalytic cycle is thought to be initiated by the reaction of the magnesium precursor (e.g., an alkyl magnesium halide) with the hydroborating agent, such as pinacolborane (HBpin), to generate a magnesium hydride intermediate. This highly reactive species then undergoes hydrometalation across the double bond of the substrate. The final step involves σ-bond metathesis, which releases the hydroborated product and regenerates the active magnesium hydride catalyst. researchgate.net Experimental and computational studies on related systems provide insight into the energetics of these catalytic cycles. researchgate.netnih.gov

Below is a table summarizing typical conditions for magnesium-catalyzed hydroboration reactions.

| Catalyst Precursor | Hydroborating Agent | Substrate Type | Conditions | Product Type |

| Methyl magnesium chloride (MeMgCl) | Pinacolborane (HBpin) | Esters, Imines | Room Temperature, ~0.5-6 h | Alcohols, Amines |

| Methyl magnesium bromide (MeMgBr) | Pinacolborane (HBpin) | Esters | Room Temperature | Alcohols |

| di-n-butylmagnesium (Mg(n-Bu)2) | Pinacolborane (HBpin) | Alkynes | 80 °C | (E)-vinyl boranes |

This table presents generalized data from studies on various organic substrates to illustrate the catalytic conditions. researchgate.netmdpi.com

Hydroboration-oxidation reactions are well-known for their distinct regioselectivity, typically yielding the anti-Markovnikov alcohol product. chemrxiv.orgchemrxiv.org This selectivity is governed by a combination of steric and electronic factors. The boron atom adds to the less sterically hindered carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. youtube.com

In the case of an unsaturated derivative of this compound, the regioselectivity of hydroboration would be highly predictable. The bulky 2,2-diphenylsilyl group would exert a strong steric influence, directing the incoming borane (B79455) reagent to the carbon atom of the double bond that is furthest from the silicon center. Electronically, the silicon atom is less electronegative than carbon, which can also influence the polarization of a nearby double bond and affect the regiochemical outcome.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key feature. Magnesium-catalyzed hydroboration has been shown to be compatible with a wide range of functional groups, allowing for the selective reduction of a carbon-carbon double bond in a complex silacyclohexane (B14727737) derivative without affecting other functionalities like esters or nitriles present in the molecule. mdpi.com

The following table illustrates the predicted regioselectivity for the hydroboration of a hypothetical alkenyl-substituted oxasilacyclohexane.

| Substrate | Borane Addition Site | Predicted Major Product after Oxidation | Rationale |

| 4-vinyl-2,2-diphenyl-1-oxa-2-silacyclohexane | Terminal CH2 of the vinyl group | 2-(2,2-diphenyl-1-oxa-2-silacyclohexan-4-yl)ethan-1-ol | Steric hindrance from the ring directs the borane to the less substituted carbon (Anti-Markovnikov). |

| 5-vinyl-2,2-diphenyl-1-oxa-2-silacyclohexane | Terminal CH2 of the vinyl group | 2-(2,2-diphenyl-1-oxa-2-silacyclohexan-5-yl)ethan-1-ol | Steric hindrance from the ring and the bulky diphenylsilyl group directs the borane to the terminal carbon. |

Transition Metal-Catalyzed Ring Expansion Reactions

Transition metal catalysis offers a powerful tool for the controlled ring expansion of cyclic compounds like this compound. These reactions typically proceed through a series of well-defined organometallic intermediates, enabling the formation of larger, functionalized ring systems that would be challenging to synthesize through traditional methods. The driving force for these transformations often involves the relief of ring strain and the formation of thermodynamically more stable products. While research directly focused on this compound is limited, extensive studies on analogous silacycles, such as silacyclobutanes, provide significant mechanistic insights that can be extrapolated to this six-membered ring system.

The transition metal-catalyzed ring expansion of this compound with unsaturated substrates, such as alkenes and alkynes, can be viewed as a formal cycloaddition process. In these reactions, the unsaturated molecule is inserted into one of the bonds of the silacyclohexane ring, resulting in a larger ring. For instance, a formal [6+2] cycloaddition with an alkyne would lead to a ten-membered ring.

The general mechanism for such a transformation, catalyzed by a low-valent transition metal complex (e.g., Pd(0) or Rh(I)), is believed to initiate with the oxidative addition of the metal into the Si-C bond of the silacyclohexane ring. This is followed by the coordination and migratory insertion of the unsaturated substrate into the newly formed metal-carbon or metal-silicon bond. The final step involves reductive elimination, which regenerates the active catalytic species and releases the expanded ring product. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the ligands on the metal center and the electronic properties of the substrates.

| Catalyst Precursor | Unsaturated Substrate | Proposed Intermediate | Ring Expansion Product |

| Pd(PPh₃)₄ | Alkyne (R-C≡C-R') | Palladacycle | 10-membered siloxane |

| [Rh(cod)Cl]₂ | Alkene (R''CH=CH₂) | Rhodacycle | 8-membered siloxane |

This table presents hypothetical reaction components for the formal cycloaddition of this compound based on known reactivity of similar silacycles.

The crucial step in the transition metal-catalyzed ring expansion of this compound is the activation of the silicon-carbon (Si-C) bond by the metal center. nih.govnih.gov The Si-C bond, while generally stable, can be cleaved by low-valent, electron-rich transition metals through an oxidative addition process. rsc.org In the context of the 1-oxa-2-silacyclohexane ring, the endocyclic Si-C(sp³) bond is the primary site for this activation.

The generally accepted catalytic cycle involves the following key steps:

Oxidative Addition: A low-valent metal complex, M(0), inserts into the Si-C bond of the silacyclohexane ring to form a metallacyclic intermediate. This is often the rate-determining step.

Coordination: The incoming unsaturated substrate (e.g., alkyne or alkene) coordinates to the metal center of the metallacycle.

Migratory Insertion: The coordinated unsaturated substrate inserts into either the M-C or M-Si bond of the metallacycle. This insertion step leads to the formation of a larger metallacyclic ring. The regiochemistry of this insertion is a critical factor in determining the final product structure.

Reductive Elimination: The final ring-expanded product is released from the metal center through reductive elimination, which regenerates the active M(0) catalyst, allowing it to re-enter the catalytic cycle.

Studies on related silacycles, such as silacyclobutanes, have shown that catalysts based on palladium and rhodium are particularly effective for promoting these types of ring expansion reactions. snnu.edu.cn The choice of ligands on the metal catalyst can significantly influence the efficiency and selectivity of the Si-C bond activation and subsequent steps. researchgate.net For example, bulky, electron-donating phosphine (B1218219) ligands can facilitate the initial oxidative addition step.

| Mechanistic Step | Description | Key Influencing Factors |

| Oxidative Addition | Insertion of the metal into the Si-C bond. | Metal identity (Pd, Rh), ligand electronics and sterics. |

| Migratory Insertion | Insertion of the unsaturated substrate into the metallacycle. | Electronic properties of the unsaturated substrate. |

| Reductive Elimination | Release of the ring-expanded product and regeneration of the catalyst. | Stability of the final product. |

This table outlines the key mechanistic steps and influencing factors in the metal-mediated ring expansion of silacycles, which are applicable to this compound.

Computational Chemistry and Theoretical Modeling of 2,2 Diphenyl 1 Oxa 2 Silacyclohexane

Quantum Chemical Calculations: Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of organosilicon compounds, including silicon-containing heterocycles. DFT methods, particularly those employing hybrid functionals like B3LYP, have been successfully used in combination with basis sets such as 6-311G(d,p) for the geometry optimization and electronic structure analysis of molecules containing the siloxane bond. nih.gov These calculations are instrumental in determining stable conformations, predicting spectroscopic signatures, and exploring reaction pathways.

The application of DFT to silacyclohexane (B14727737) systems allows for the accurate calculation of molecular geometries, vibrational frequencies, and the relative energies of different conformers. nih.gov For 2,2-Diphenyl-1-oxa-2-silacyclohexane, DFT would be employed to optimize the ground state geometry of its chair-like conformations, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are essential for deriving electronic properties such as orbital energies (HOMO/LUMO), atomic charges, and electrostatic potential maps, which are fundamental to understanding the molecule's reactivity.

Theoretical Elucidation of Electronic Structures and Bonding Characteristics

The electronic structure of this compound is dominated by the characteristics of the endocyclic C-Si-O-C linkage. The siloxane (Si-O) bond is a key feature, exhibiting properties distinct from a typical C-O or C-C bond. Theoretical studies on siloxanes show that the Si-O bond length is approximately 1.64 Å, which is shorter than the sum of the covalent radii, partly due to its significant ionic character arising from the large electronegativity difference between silicon (1.8) and oxygen (3.5). nih.govwikipedia.org This bond also possesses a partial double-bond character, often explained by a pπ → dπ interaction involving the p-orbitals of oxygen and the vacant 3d-orbitals of silicon. nih.gov

DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, can quantify the nature of this bond. NBO analysis provides insights into atomic charges, revealing a significant positive charge on the silicon atom and a negative charge on the oxygen atom, confirming the bond's high polarity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding electronic transitions and reactivity. In this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-systems of the phenyl rings, while the LUMO would likely be associated with the σ-orbitals of the silacyclohexane ring and the π-orbitals of the phenyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

Table 1: Calculated Electronic Properties of a Model Siloxane Bond

| Property | Method | Calculated Value | Reference |

| Si-O Bond Length | DFT (B3LYP) | ~1.64 Å | nih.govwikipedia.org |

| Si-O-Si Bond Angle | General Siloxanes | ~142.5° | wikipedia.org |

| NPA Partial Charge on Si | NBO Analysis | Positive | nih.gov |

| NPA Partial Charge on O | NBO Analysis | Negative | nih.gov |

| HOMO-LUMO Gap | DFT | Varies with substituents | researchgate.net |

Prediction of Reactivity Trends and Potential Reaction Intermediates

Computational methods are powerful in predicting the reactivity of molecules. By analyzing the electronic structure, potential sites for nucleophilic and electrophilic attack can be identified. For this compound, the calculated electrostatic potential map would show a region of high positive potential around the silicon atom, marking it as a primary site for nucleophilic attack. Conversely, the oxygen atom, with its lone pairs, represents a nucleophilic and basic center.

Frontier Molecular Orbital (FMO) theory is another tool used to predict reactivity. The distribution of the HOMO indicates the most likely sites for electrophilic attack, while the LUMO distribution points to sites susceptible to nucleophilic attack. nih.gov Furthermore, calculated reactivity descriptors derived from DFT, such as Fukui functions, can provide a quantitative measure of the local reactivity at different atomic sites within the molecule. nih.gov

Based on these principles, the Si-O bond in the ring is expected to be susceptible to cleavage by strong nucleophiles or under acidic/basic hydrolysis conditions, a common reaction pathway for siloxanes. wikipedia.org Computational studies can model the intermediates of such reactions, for example, a pentacoordinate silicon species formed upon nucleophilic attack. The phenyl groups may undergo typical electrophilic aromatic substitution, although their reactivity would be influenced by the electron-donating or -withdrawing nature of the siloxane ring system.

Computational Analysis of Conformational Energetics and Dynamics

Like cyclohexane (B81311), the 1-oxa-2-silacyclohexane ring is expected to adopt chair-like conformations as its most stable energetic minima. However, theoretical calculations and experimental data for related silacyclohexanes reveal significant differences from their carbon analogues. nih.gov The silacyclohexane ring is generally more flattened, which results in considerably lower barriers for ring inversion (typically 4.5–5.5 kcal/mol) compared to cyclohexanes (10–14 kcal/mol). nih.gov This flattening reduces the energy required to reach the transition state for inversion.

For this compound, two primary chair conformers would exist, differing by which phenyl group is in the axial or equatorial position. In geminally 1,1-disubstituted silacyclohexanes, the conformational preferences are governed by a complex interplay of steric, electrostatic, and hyperconjugation effects, which differ significantly from the predominantly steric effects in cyclohexanes. nih.gov For instance, the conformational energy (A-value) for a phenyl group on silicon is much smaller than on carbon, indicating a reduced preference for the equatorial position. nih.gov

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are used to calculate the relative free energies (ΔG°) of the axial-phenyl and equatorial-phenyl conformers. nih.gov These calculations help determine the equilibrium population of each conformer and provide insight into the energetic landscape of the molecule's dynamic behavior.

Table 2: Comparison of Conformational Properties: Silacyclohexane vs. Cyclohexane

| Property | Silacyclohexane Derivatives | Cyclohexane Derivatives | Reference |

| Ring Inversion Barrier | 4.5–5.5 kcal/mol | 10–14 kcal/mol | nih.gov |

| Conformational Energy (A-value) of Phenyl Group | ~0.25 kcal/mol | ~2.87 kcal/mol | nih.gov |

| Dominant Conformational Effects | Steric, Electrostatic, Hyperconjugation | Primarily Steric | nih.gov |

In Silico Mechanistic Studies and Transition State Analysis

In silico mechanistic studies use quantum chemical calculations to map the entire potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states.

For this compound, a potential reaction for mechanistic study is the acid-catalyzed hydrolysis of the Si-O bond. A computational investigation would proceed as follows:

Reactant Modeling: The initial step involves the optimization of the geometries of the siloxane and the attacking species (e.g., a hydronium ion and water).

Transition State Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction, for instance, the nucleophilic attack of a water molecule on the protonated silicon center. The structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants (or intermediates) with the products.

By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This allows for the theoretical prediction of reaction rates and provides a basis for understanding how substituents and reaction conditions can influence the reaction outcome.

Advanced Applications in Materials Science and Polymer Engineering

Utilization as Building Blocks for Silicon-Based Materials

There is no available research demonstrating the use of 2,2-Diphenyl-1-oxa-2-silacyclohexane as a precursor for either mesoporous materials or silicon carbide.

Engineering Polysiloxanes with Enhanced Performance Characteristics

While the ring-opening polymerization (ROP) of cyclic siloxanes is a primary method for synthesizing polysiloxanes with controlled architectures and properties, there is no specific data on the ROP of this compound. nanochemres.orgnih.govmdpi.com

Application as Functionalization Reagents in Polymer Synthesis

Functionalization of polymers is a key strategy to impart specific properties to materials. This can be achieved by using reagents that introduce desired chemical moieties. researchgate.netresearchgate.netnih.gov A thorough review of the literature did not reveal any instances of this compound being used as a reagent to functionalize existing polymers.

Strategies for End-Group Functionalization of Polymers

Living anionic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The living nature of the polymer chain ends, which remain active until intentionally terminated, allows for the introduction of functional groups by reaction with a suitable electrophilic capping agent. Cyclic siloxanes can, in principle, serve as such capping agents.

The general strategy involves the anionic polymerization of a monomer, such as styrene (B11656) or methyl methacrylate, to generate a living polymer chain with a carbanionic end-group. This living polymer is then reacted with a cyclic siloxane. The nucleophilic carbanion attacks the electrophilic silicon atom in the siloxane ring, leading to the ring-opening of the siloxane and the formation of a new covalent bond between the polymer chain and the silyl (B83357) group. Subsequent quenching of the resulting silyloxide with a proton source, such as methanol (B129727) or acidic water, would yield a hydroxyl-terminated polymer.

The efficiency of such a capping reaction would depend on several factors, including the reactivity of the living polymer end-group, the ring strain of the cyclic siloxane, and the steric hindrance around the silicon atom. For instance, the phenyl groups in this compound would introduce significant steric bulk, which might influence its reactivity towards the living polymer chain end.

Table 1: Illustrative Examples of End-Group Functionalization of Polymers using Cyclic Siloxanes

The following interactive table provides illustrative examples of how different living polymers could be functionalized with a generic cyclic siloxane to introduce a hydroxyl end-group. Note that this is a generalized representation and not specific to this compound due to the lack of available data.

| Living Polymer | Initiator | Cyclic Siloxane (Generic) | Quenching Agent | Functional End-Group |

| Polystyryllithium | n-Butyllithium | Hexamethylcyclotrisiloxane (B157284) | Methanol | Hydroxyl (-OH) |

| Poly(methyl methacrylate)lithium | n-Butyllithium | Hexamethylcyclotrisiloxane | Acidified Water | Hydroxyl (-OH) |

| Polyisoprenyllithium | sec-Butyllithium | Octamethylcyclotetrasiloxane (B44751) | Ethanol | Hydroxyl (-OH) |

| Polybutadienyllithium | n-Butyllithium | Hexamethylcyclotrisiloxane | Isopropanol | Hydroxyl (-OH) |

The hydroxyl end-groups introduced through this method are versatile chemical handles that can be used for further post-polymerization modifications. For example, they can be used to initiate the ring-opening polymerization of other cyclic monomers to form block copolymers, or they can be reacted with other functional molecules to attach specific moieties to the polymer chain end.

Emerging Research Frontiers and Future Prospects for 2,2 Diphenyl 1 Oxa 2 Silacyclohexane Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 2,2-Diphenyl-1-oxa-2-silacyclohexane and its derivatives is a key area of ongoing research, with a focus on developing more efficient, selective, and sustainable methods.

One of the most promising approaches for the synthesis of the 1-oxa-2-silacyclohexane ring system is the intramolecular hydrosilylation of allylic alcohols or related unsaturated substrates. This reaction typically involves the addition of a Si-H bond across a carbon-carbon double bond, catalyzed by a transition metal complex. Recent research has focused on expanding the range of catalysts beyond traditional platinum-based systems to more earth-abundant and cost-effective metals like iron, cobalt, and nickel. nih.govnih.gov

A hypothetical, yet plausible, "green" synthetic pathway could involve the use of a recyclable catalyst, such as a supported iron complex, under solvent-free or microwave-assisted conditions. This approach would align with the principles of sustainable chemistry by minimizing waste and energy consumption.

| Catalyst Type | Potential Advantages | Key Research Findings (Analogous Systems) |

| Platinum Complexes | High activity and selectivity | Widely used for industrial hydrosilylation. nih.gov |

| Rhodium Complexes | High selectivity for specific isomers | Effective for selective hydrosilylation of dienes. rsc.orgresearchgate.net |

| Palladium Complexes | Can offer different selectivity compared to Pt | Used in the hydrosilylation of norbornadiene. rsc.orgresearchgate.net |

| Iron Complexes | Low cost, low toxicity | Breakthroughs in regio- and enantioselective hydrosilylation. nih.gov |

| Cobalt Complexes | Earth-abundant, unique reactivity | Catalyzes both Markovnikov and anti-Markovnikov hydrosilylation. nih.gov |

Further exploration into photochemically-triggered hydrosilylation reactions could also provide a novel, non-thermal pathway to this compound, offering spatial and temporal control over the reaction. nih.gov

Investigation of Underexplored Reactivity Modes and Transformations

The reactivity of this compound is largely dictated by the strained Si-O bond within the six-membered ring and the presence of the phenyl groups on the silicon atom.

The most significant and studied reactivity mode for cyclic siloxanes is ring-opening polymerization (ROP) . This can be initiated by either anionic or cationic catalysts, leading to the formation of polysiloxanes. rsc.orgmdpi.com For this compound, ROP would yield a polysiloxane with repeating diphenylsilylethoxy units, a structure that could impart unique thermal and mechanical properties to the resulting polymer.

Anionic ROP would likely proceed via nucleophilic attack on the silicon atom, leading to the cleavage of the Si-O bond. In contrast, cationic ROP would involve the activation of the oxygen atom by a Lewis acid or a proton, followed by ring-opening. nih.govnih.gov

Beyond ROP, other potential but underexplored transformations include:

Reactions with Organometallic Reagents: Grignard reagents or organolithium compounds could potentially react with the Si-O bond, leading to ring-opened products with new carbon-silicon bonds.

Reduction: The use of reducing agents could lead to the cleavage of the Si-O bond, affording diols with a diphenylsilyl moiety.

Lewis Acid-Mediated Rearrangements: The presence of a Lewis acid could induce skeletal rearrangements of the 1-oxa-2-silacyclohexane ring, potentially leading to the formation of other silicon-containing heterocycles.

| Reaction Type | Initiator/Reagent | Potential Product | Significance |

| Anionic ROP | Organolithium compounds, hydroxides | Linear polysiloxane | Formation of high-molecular-weight polymers. rsc.orgmdpi.com |

| Cationic ROP | Strong acids, Lewis acids | Linear polysiloxane, cyclic oligomers | Controlled polymerization under specific conditions. nih.govnih.gov |

| Nucleophilic Attack | Grignard reagents | Ring-opened functionalized silanes | Introduction of new organic functionalities. |

| Reduction | Hydride reagents | Diphenylsilyl-substituted diols | Access to novel organosilicon building blocks. |

Development of Innovative Catalytic Systems and Processes

The development of novel catalytic systems is crucial for unlocking the full potential of this compound in synthesis and materials science. Research in this area is focused on catalysts for both the synthesis of the monomer and its subsequent polymerization.

For the synthesis via intramolecular hydrosilylation, the design of chiral catalysts could enable the enantioselective formation of substituted 1-oxa-2-silacyclohexane derivatives. Chiral 1,3,2-oxazaborolidines have been successfully employed as catalysts in enantioselective photochemical reactions, and similar principles could be applied to the development of catalysts for the synthesis of chiral organosilicon compounds. nih.gov

In the context of ROP, photoinitiators are emerging as a powerful tool for the controlled polymerization of cyclic monomers. Photoinitiated cationic ROP of cyclosiloxanes, using onium salts, allows for polymerization to occur under ambient temperature with spatial and temporal control. nih.gov This technique could be applied to this compound to produce well-defined polysiloxanes.

Furthermore, the development of catalysts that can mediate the copolymerization of this compound with other cyclic monomers, such as epoxides or lactones, would open up avenues for the creation of novel block copolymers with tailored properties. rsc.orgresearchgate.net

Advancements in High-Performance Material Design

Polymers derived from this compound are expected to exhibit a range of desirable properties, making them attractive candidates for high-performance materials. The presence of the diphenylsilyl units in the polymer backbone is anticipated to enhance thermal stability and impart a high refractive index. mdpi.com

The incorporation of such polysiloxanes into block copolymers could lead to materials with microphase-separated morphologies, combining the properties of the different polymer blocks. For instance, copolymerization with flexible polydimethylsiloxane (B3030410) (PDMS) could result in thermoplastic elastomers with excellent thermal resistance. researchgate.net

Moreover, these polymers could serve as precursors for polymer-derived ceramics (PDCs) . Upon pyrolysis at high temperatures in an inert atmosphere, the organosilicon polymer can be transformed into a silicon oxycarbide (SiOC) ceramic. These PDCs are known for their outstanding thermomechanical properties, chemical inertness, and creep resistance, making them suitable for applications in aerospace and other demanding environments.

| Material Type | Key Structural Feature | Potential Properties | Potential Applications |

| Homopolymer | Repeating diphenylsilylethoxy units | High thermal stability, high refractive index | Optical materials, high-performance elastomers |

| Block Copolymers | Segments of the diphenylsiloxane polymer and other polymers | Thermoplastic elasticity, tunable mechanical properties | Advanced elastomers, compatibilizers |

| Polymer-Derived Ceramics | Amorphous SiOC network | High-temperature stability, hardness, chemical resistance | Aerospace components, ceramic coatings |

Future research will likely focus on the precise control of the polymer architecture and the investigation of the structure-property relationships in these novel materials.

Q & A

Q. What are the optimal synthetic routes for 2,2-Diphenyl-1-oxa-2-silacyclohexane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves siloxane ring formation via cyclocondensation of dichlorosilanes with diols. For example, reacting diphenyldichlorosilane with 1,3-diols under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like tetrahydrofuran (THF) at 60–80°C. Catalysts such as triethylamine or pyridine can neutralize HCl byproducts, improving yield . Optimization requires monitoring reaction time (6–12 hrs) and stoichiometric ratios (1:1.2 silane:diol). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the cyclic product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : is essential for confirming the silicon environment (δ = 10–20 ppm for silacyclohexanes). and resolve phenyl and cyclohexane ring protons (e.g., phenyl protons at δ 7.2–7.5 ppm).

- FT-IR : Key peaks include Si-O-C stretching (~1000–1100 cm) and aromatic C-H stretches (~3050 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 328.14).

Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for silacyclohexane stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict thermodynamic stability by analyzing bond angles (e.g., Si-O-C angles ~120°) and strain energy. Compare computed chemical shifts with experimental data to validate models. Discrepancies may arise from solvent effects or crystal packing forces not accounted for in gas-phase calculations. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model solvent interactions .

Q. What strategies mitigate ring-opening side reactions during functionalization of this compound?

- Methodological Answer :

- Protective Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive Si-O bonds during electrophilic substitutions.

- Low-Temperature Reactions : Perform lithiation or Grignard additions at –78°C to minimize ring strain.

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd) for selective cross-couplings without destabilizing the siloxane ring.

Monitor side products via GC-MS or HPLC and adjust reaction kinetics using Arrhenius plots .

Q. How does steric hindrance from phenyl substituents affect the compound’s reactivity in ring-expansion reactions?

- Methodological Answer : Steric effects are quantified using Tolman’s cone angle or computational steric maps (e.g., SambVca software). For example, phenyl groups reduce nucleophilic attack at silicon due to hindered access, favoring ring expansion over cleavage. Compare kinetics of phenyl-substituted silacyclohexanes with less hindered analogs (e.g., methyl substituents) under identical conditions. Data from X-ray crystallography (bond lengths/angles) and Hammett plots (σ values) correlate steric/electronic effects .

Data Contradiction & Experimental Design

Q. How to address conflicting thermal stability data reported for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under controlled atmospheres (N vs. air) to assess decomposition pathways (e.g., oxidative vs. thermal cleavage).

- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions; discrepancies may arise from impurities or polymorphs.

- Reproducibility Checks : Standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., recrystallization solvents).

Cross-reference with computational predictions of bond dissociation energies (BDEs) for Si-O and C-Si bonds .

Designing a factorial experiment to optimize catalytic asymmetric synthesis of the compound:

- Methodological Answer :

Use a 2 factorial design to test variables:

- Factors : Catalyst loading (0.5–2 mol%), temperature (25–50°C), solvent polarity (toluene vs. dichloromethane).

- Response Variables : Enantiomeric excess (ee, measured via chiral HPLC), yield.

Analyze interactions using ANOVA; prioritize factors with highest F-values. For example, temperature-catalyst interactions may dominate ee outcomes. Include center points to detect curvature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.